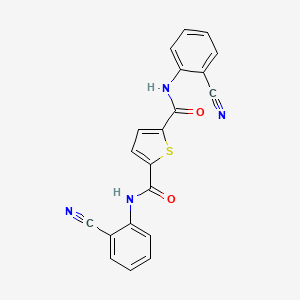
N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two carboxamide groups attached to the 2 and 5 positions of the thiophene ring . The carboxamide groups are further substituted with 2-cyanophenyl groups.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiophene derivatives are generally synthesized through condensation reactions . For instance, heating solutions of certain salts and thiophene-2,5-dicarboxylic acid in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can result in the formation of crystalline complex compounds .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of thiophene and carboxamide groups. In similar compounds, there are often intramolecular hydrogen bonds within the molecule that form seven-membered rings .Chemical Reactions Analysis
Thiophene derivatives can participate in a variety of chemical reactions. For example, they can form coordination polymers when reacted with certain metal salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives generally exhibit a variety of properties and applications, including use in industrial chemistry and material science .Mécanisme D'action
The mechanism of action of BTD is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. BTD has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and are implicated in cancer metastasis. BTD has also been shown to inhibit the activity of nuclear factor kappa B, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
BTD has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BTD has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune response. BTD has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus and dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTD is its versatility in terms of its potential therapeutic applications. BTD has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development in various fields of medicine. However, one of the limitations of BTD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of BTD and its potential side effects.
Orientations Futures
There are several areas of future research that could be explored with respect to BTD. One potential direction is the development of more efficient synthesis methods for BTD that can improve its solubility and bioavailability. Another direction is the investigation of BTD's potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of BTD and its potential side effects, which could inform the development of more effective and safe therapeutic applications.
Méthodes De Synthèse
BTD can be synthesized through a multistep process that involves the reaction of 2-cyanophenylboronic acid with 2-bromo-thiophene-5-carboxylic acid, followed by the coupling of the resulting intermediate with 2-cyanophenylamine. The final product can be obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
BTD has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. BTD has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
2-N,5-N-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2S/c21-11-13-5-1-3-7-15(13)23-19(25)17-9-10-18(27-17)20(26)24-16-8-4-2-6-14(16)12-22/h1-10H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHPNXWMKQXQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

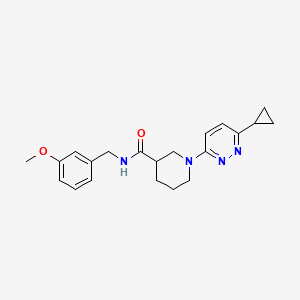
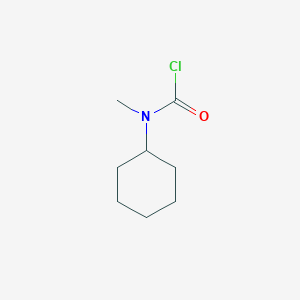
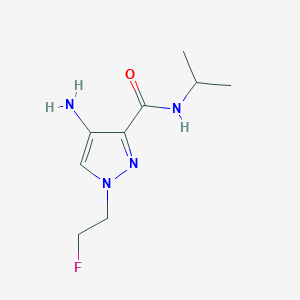
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)
![(E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine](/img/structure/B2938990.png)
![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)
![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)
![1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2938993.png)
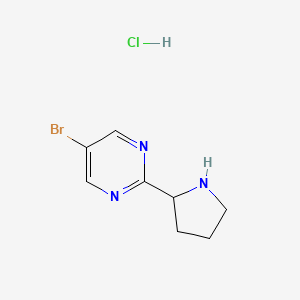
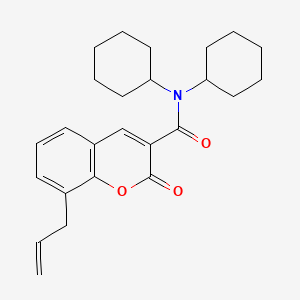
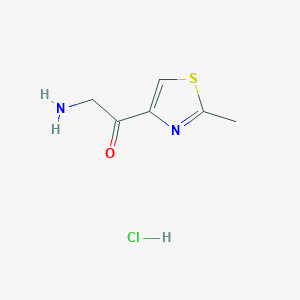

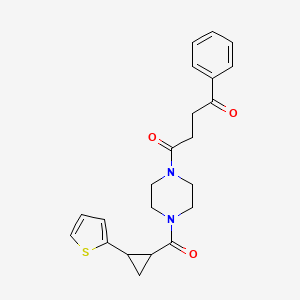
![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2939007.png)